22-Methyltetracosanoyl-CoA Structural Differentiation: Very-Long-Chain (C24) Methyl-Branched Acyl Moiety vs. Tetracosanoyl-CoA (C24 Straight-Chain)
22-Methyltetracosanoyl-CoA contains a 24-carbon fatty acid chain with a methyl branch at the C22 position, whereas the straight-chain analog tetracosanoyl-CoA (lignoceroyl-CoA) lacks this branch [1][2]. This structural modification alters the compound's three-dimensional conformation, lipophilicity, and interactions with metabolic enzymes. Specifically, the methyl branch introduces a stereocenter that renders the molecule subject to epimerization by α-methylacyl-CoA racemase (AMACR), a metabolic step not required for straight-chain VLC acyl-CoAs [3].
| Evidence Dimension | Acyl Chain Structure |
|---|---|
| Target Compound Data | C24 fatty acid chain with C22 methyl branch; 22-methyltetracosanoyl-CoA (Molecular Formula: C46H84N7O17P3S) |
| Comparator Or Baseline | Tetracosanoyl-CoA (lignoceroyl-CoA): C24 straight-chain, no methyl branch |
| Quantified Difference | Presence of a methyl branch at C22 creates a stereocenter, altering enzymatic recognition (AMACR substrate) and physical properties; 2-methylacyl-CoAs show ca. 3-fold higher potency as AMACR inhibitors than straight-chain acyl-CoAs of similar chain length [4] |
| Conditions | Structural analysis from metabolomic databases (HMDB, CHEBI) and enzymatic assays with AMACR |
Why This Matters
For experiments investigating methyl-branched VLC fatty acid metabolism or AMACR-mediated processes, 22-methyltetracosanoyl-CoA is the appropriate substrate/inhibitor; using tetracosanoyl-CoA would yield misleading results as it bypasses the epimerization step and exhibits different enzyme binding kinetics.
- [1] HMDB. 22-Methyltetracosanoyl-CoA (HMDB0300802). Human Metabolome Database. View Source
- [2] CHEBI:52974. tetracosanoyl-CoA. European Bioinformatics Institute (EBI). View Source
- [3] Lloyd, M. D., et al. α-Methylacyl-CoA racemase: an 'obscure' metabolic enzyme takes centre stage. FEBS J. 2008, 275, 1089–1102. View Source
- [4] Jevglevskis, M., et al. Structure-activity relationships of rationally designed AMACR 1A inhibitors. Bioorganic Chemistry 2018, 79, 145–154. View Source
